1-Hydrazinyl-2-methylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride is an organic compound with the molecular formula C₄H₁₃ClN₂O and a molecular weight of 140.61 g/mol . This compound is known for its unique chemical structure, which includes a hydrazine group attached to a methylpropanol backbone. It is commonly used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of hydrazine with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Hydrazine+2-methylpropan-2-olHCl1-Hydrazinyl-2-methylpropan-2-ol hydrochloride
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction is typically conducted in an inert atmosphere at temperatures ranging from 0°C to 50°C .
Chemical Reactions Analysis
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride can be compared with similar compounds such as:
Hydrazine: A simpler compound with similar reactivity but lacking the methylpropanol backbone.
2-Methylpropan-2-ol: An alcohol with similar structural features but without the hydrazine group.
Hydrazine derivatives: Compounds with various substituents on the hydrazine group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the hydrazine group and the methylpropanol backbone, providing a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
1-hydrazinyl-2-methylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.ClH/c1-4(2,7)3-6-5;/h6-7H,3,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPESEZLBDFUAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820863-72-6 |
Source
|
Record name | 1-hydrazinyl-2-methylpropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.